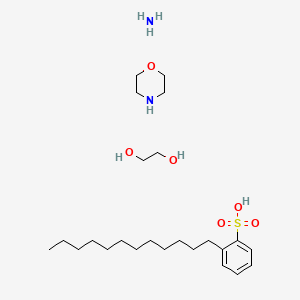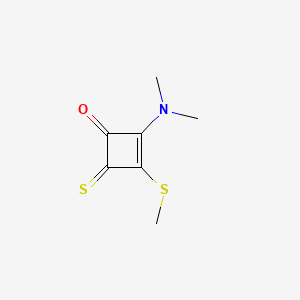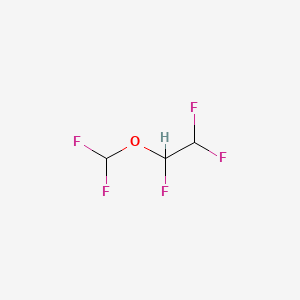
Nicotinic acid, 2-hydroxy-3-(o-methoxyphenoxy)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guaiacol glyceryl ether mononicotinate is a chemical compound that combines the properties of guaiacol, glyceryl ether, and nicotinic acid. It is known for its potential pharmacological effects, including hypocholesteremic activity, and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guaiacol glyceryl ether mononicotinate can be synthesized through several methods. One common approach involves the reaction of guaiacol with epichlorohydrin in the presence of sodium hydroxide to form guaiacol glyceryl ether. This intermediate is then reacted with nicotinic acid under specific conditions to produce guaiacol glyceryl ether mononicotinate .
Industrial Production Methods
Industrial production of guaiacol glyceryl ether mononicotinate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Guaiacol glyceryl ether mononicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly employed
Major Products Formed
The major products formed from these reactions include various quinones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Guaiacol glyceryl ether mononicotinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lignin degradation and other chemical processes.
Biology: The compound is investigated for its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research focuses on its hypocholesteremic effects and potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of guaiacol glyceryl ether mononicotinate involves its interaction with molecular targets such as enzymes and receptors. It is known to exert hypocholesteremic effects by modulating lipid metabolism pathways and reducing cholesterol levels in the body .
Comparación Con Compuestos Similares
Similar Compounds
Guaiacol glyceryl ether: Known for its expectorant properties.
Nicotinic acid: Used for its lipid-lowering effects.
Guaiacol: A phenolic compound with antiseptic and expectorant properties
Uniqueness
Guaiacol glyceryl ether mononicotinate is unique due to its combined properties of guaiacol, glyceryl ether, and nicotinic acid, making it a versatile compound with multiple pharmacological effects and research applications .
Propiedades
Número CAS |
25395-41-9 |
|---|---|
Fórmula molecular |
C16H17NO5 |
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(2-methoxyphenoxy)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-20-14-6-2-3-7-15(14)21-10-13(18)11-22-16(19)12-5-4-8-17-9-12/h2-9,13,18H,10-11H2,1H3 |
Clave InChI |
KEILUTHWAVRVQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)









![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)
